N'-cyclooctyl-N'-ethyl-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-cyclooctyl-N’-ethyl-N,N-dimethylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of a cyclooctyl group, an ethyl group, and two dimethyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves the reaction of cyclooctylamine with ethyl bromide and N,N-dimethylethylenediamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually heated to reflux temperature to ensure complete conversion of the starting materials to the desired product. The product is then purified by distillation or recrystallization to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of N’-cyclooctyl-N’-ethyl-N,N-dimethylethane-1,2-diamine may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-cyclooctyl-N’-ethyl-N,N-dimethylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenated compounds or alkylating agents can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
N’-cyclooctyl-N’-ethyl-N,N-dimethylethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N’-cyclooctyl-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to act as a ligand allows it to influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: A simpler diamine with similar chemical properties but lacking the cyclooctyl and ethyl groups.
N,N,N’,N’-tetramethylethylenediamine: Another diamine with four methyl groups, used as a ligand in coordination chemistry.
N,N’-dimethylethylenediamine: A related compound with two methyl groups, used in organic synthesis.
Uniqueness
N’-cyclooctyl-N’-ethyl-N,N-dimethylethane-1,2-diamine is unique due to the presence of the cyclooctyl and ethyl groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it a valuable compound in various applications.
Properties
IUPAC Name |
N'-cyclooctyl-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-4-16(13-12-15(2)3)14-10-8-6-5-7-9-11-14/h14H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCNZXNJGCCMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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